1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Indolin-6-yl Intermediate: The indolin-6-yl intermediate can be synthesized through a series of reactions starting from commercially available indole derivatives. This may involve steps such as nitration, reduction, and cyclization.
Cyclopentanecarbonylation: The indolin-6-yl intermediate is then reacted with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopentanecarbonyl indolin-6-yl derivative.
Urea Formation: The final step involves the reaction of the cyclopentanecarbonyl indolin-6-yl derivative with thiophen-2-yl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea would depend on its specific biological or chemical target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a thiophen-2-yl group.
1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(pyridin-2-yl)urea: Similar structure with a pyridin-2-yl group instead of a thiophen-2-yl group.
Uniqueness
1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(14-4-1-2-5-14)22-10-9-13-7-8-15(12-16(13)22)20-19(24)21-17-6-3-11-25-17/h3,6-8,11-12,14H,1-2,4-5,9-10H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPHVKJHPCXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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